N1-(2-cyanophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
Description
N1-(2-Cyanophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a piperidin-4-ylmethyl substituent bearing a tetrahydrothiophen-3-yl moiety at the N2 position. The cyanophenyl group may enhance binding interactions due to electron-withdrawing effects, while the tetrahydrothiophene-piperidine hybrid could influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c20-11-15-3-1-2-4-17(15)22-19(25)18(24)21-12-14-5-8-23(9-6-14)16-7-10-26-13-16/h1-4,14,16H,5-10,12-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRIYIJAKMXXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-cyanophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of approximately 346.45 g/mol. The compound features a complex structure that includes a cyanophenyl group, a piperidine derivative, and an oxalamide linkage.
Synthesis Overview:
- Preparation of Intermediates:
- The synthesis typically begins with the formation of the 2-cyanophenyl intermediate through nitration and subsequent reactions.
- The tetrahydrothiophen moiety is synthesized from thiophene derivatives via reduction and functionalization.
- Coupling Reaction:
- The final step involves coupling the prepared intermediates using oxalyl chloride to form the oxalamide bond under controlled conditions.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Modulation: It may interact with neurotransmitter receptors, potentially affecting neurochemical signaling.
Pharmacological Studies
Recent studies have investigated the pharmacological effects of this compound:
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Antinociceptive Activity:
- In animal models, this compound exhibited significant antinociceptive effects, suggesting potential applications in pain management.
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Cytotoxicity Tests:
- Cytotoxicity assays conducted on various cancer cell lines demonstrated that this compound has selective cytotoxic effects, indicating its potential as an anticancer agent.
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Neuroprotective Effects:
- Preliminary data suggest neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of this compound:
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Case Study 1: Pain Management
- In a controlled study involving rodents, administration of the compound resulted in a notable decrease in pain response compared to control groups.
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Case Study 2: Cancer Cell Line Testing
- Evaluations on breast cancer cell lines showed that treatment with varying concentrations of the compound led to apoptosis in a dose-dependent manner.
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Case Study 3: Neuroprotection in Models of Alzheimer's Disease
- In vitro studies indicated that the compound could reduce oxidative stress markers in neuronal cultures exposed to amyloid-beta peptides.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues in Antiviral Research
Oxalamides targeting the CD4-binding site of HIV (Evidences 1, 2, 5) share structural similarities with the target compound but differ in substituents and biological activity:
Key Observations :
- Substituent Impact: The 4-chlorophenyl group in antiviral oxalamides (e.g., Compound 8) enhances hydrophobic interactions with viral targets, while the target compound’s 2-cyanophenyl may offer stronger dipole interactions.
- Heterocyclic Moieties : The tetrahydrothiophene-piperidine hybrid in the target compound contrasts with thiazole-piperidine systems in HIV inhibitors (), which are critical for binding affinity .
Key Observations :
- Metabolic Stability : Oxalamides in flavoring agents resist amide hydrolysis in hepatocytes, suggesting the target compound’s oxalamide core may similarly evade rapid metabolism .
- Toxicity Profile: The 2-cyanophenyl group in the target compound introduces a nitrile moiety, which may require evaluation for toxicity compared to methoxy/pyridyl substituents in flavoring agents.
Antimicrobial and Miscellaneous Oxalamides
Compounds like GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) and Compound 16 (N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide) highlight structural diversity (Evidences 4, 6):
Key Observations :
- Functional Groups: The target compound’s cyanophenyl and tetrahydrothiophene groups differ from antimicrobial oxalamides’ chlorophenyl/isoindoline systems, suggesting divergent biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
